amine](/img/structure/B271701.png)
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, also known as CPMA, is a chemical compound that has garnered significant attention from the scientific community due to its potential applications in drug discovery and development. CPMA is a small molecule that belongs to the class of phenylmethylamines and has been shown to exhibit promising pharmacological properties, including anti-inflammatory and anticancer effects. In
Wirkmechanismus
The mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of pro-inflammatory cytokines and chemokines. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anticancer, and antioxidant properties. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and neurodegenerative diseases. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential therapeutic agent for the treatment of various types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has several advantages for use in lab experiments. It is a small molecule that is easily synthesized and purified, making it suitable for various applications. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has also been shown to exhibit low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, one limitation of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. One area of research is the development of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine-based therapeutics for the treatment of inflammatory diseases and cancer. Another area of research is the elucidation of the mechanism of action of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine, which may lead to the development of more potent and selective compounds. Additionally, the development of new synthetic methods for [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine may lead to the discovery of new analogs with improved pharmacological properties. Overall, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is a promising compound with significant potential for various scientific applications, and further research is needed to fully explore its therapeutic potential.
Synthesemethoden
The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine involves a multi-step process that starts with the reaction of 3-chloro-4-methoxybenzaldehyde with pyridine-4-carboxaldehyde in the presence of a base catalyst. The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the final product, [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine. The synthesis of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been optimized to yield high purity and yield, making it suitable for various scientific applications.
Wissenschaftliche Forschungsanwendungen
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been extensively studied for its potential applications in drug discovery and development. One of the most promising applications of [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine is its anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo studies. [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. This makes [(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine a potential therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
Produktname |
[(3-Chloro-4-methoxyphenyl)methyl](pyridin-4-ylmethyl)amine |
|---|---|
Molekularformel |
C14H15ClN2O |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine |
InChI |
InChI=1S/C14H15ClN2O/c1-18-14-3-2-12(8-13(14)15)10-17-9-11-4-6-16-7-5-11/h2-8,17H,9-10H2,1H3 |
InChI-Schlüssel |
PKPAKYDXYNWEMW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



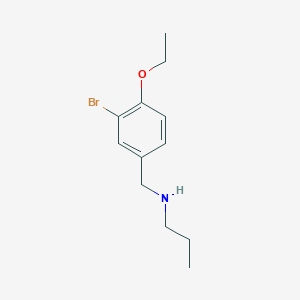
![N-[2-(benzyloxy)-5-chloro-3-methoxybenzyl]-N-methylamine](/img/structure/B271623.png)

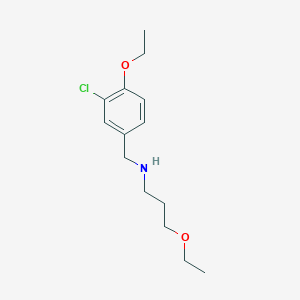
![N-(cyclohexylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B271627.png)
![1-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}propan-2-ol](/img/structure/B271628.png)
![1-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol](/img/structure/B271629.png)
![1-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-propanol](/img/structure/B271630.png)
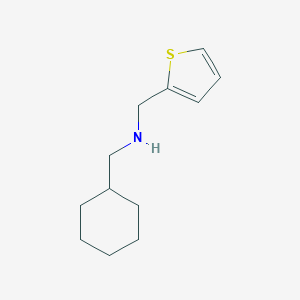
![2-[(5-Bromo-2-ethoxy-3-methoxybenzyl)amino]-1-butanol](/img/structure/B271634.png)
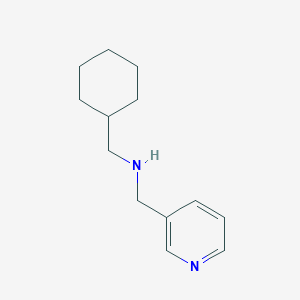
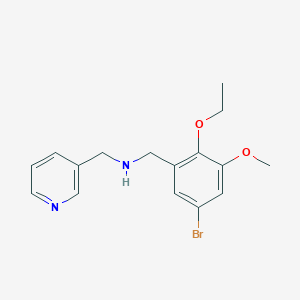
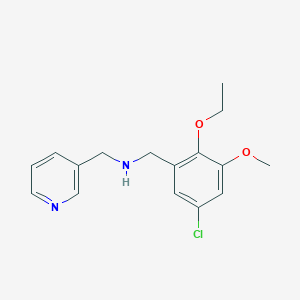
![2-[(5-Chloro-2-ethoxy-3-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B271639.png)